molecular formula C26H20FN3O3S B2445806 N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866896-86-8

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2445806
CAS No.: 866896-86-8
M. Wt: 473.52
InChI Key: MJEJJGLWHKJNNR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C26H20FN3O3S and its molecular weight is 473.52. The purity is usually 95%.
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Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-15-11-16(2)13-18(12-15)28-22(31)14-34-26-29-23-20-5-3-4-6-21(20)33-24(23)25(32)30(26)19-9-7-17(27)8-10-19/h3-13H,14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEJJGLWHKJNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)OC5=CC=CC=C53)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, identified by its CAS number 665016-10-4, is a synthetic compound belonging to the class of benzofuro-pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C28H29N3O2S2, with a molar mass of approximately 503.68 g/mol. The structural complexity includes various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H29N3O2S2
Molar Mass503.68 g/mol
CAS Number665016-10-4

Synthesis

The synthesis typically involves multi-step organic reactions. Key steps include the formation of the benzofuro and pyrimidine moieties, followed by the introduction of the sulfanyl and acetamide groups. Specific reagents and conditions vary based on desired yield and purity.

Antitumor Activity

Recent studies have demonstrated that N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant antitumor properties. In vitro assays have shown varying degrees of antiproliferative activity against several cancer cell lines:

  • A549 (Lung Cancer) : IC50 = 8.78 ± 3.62 μM in 2D assays; moderate activity in 3D formats.
  • NCI-H358 (Lung Cancer) : IC50 = 6.68 ± 15 μM in 2D assays; moderate activity in 3D formats (IC50 = 11.27 ± 0.49 μM) .

These findings suggest that the compound may be effective against certain types of lung cancer cells, although further research is needed to confirm its efficacy in vivo.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate activity against various bacterial strains:

  • Staphylococcus aureus : MIC = 6.12 μM.
  • Escherichia coli : MIC = 25 μM.

These results position N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide as a potential candidate for further development as an antimicrobial agent .

The proposed mechanism for its antitumor activity involves binding to DNA and disrupting cellular processes essential for cancer cell proliferation. The compound's structure allows it to interact with DNA at the minor groove, which may inhibit replication and transcription processes critical for tumor growth .

Case Studies

  • Study on Anticancer Efficacy : A comprehensive screening of drug libraries identified this compound as a promising candidate for anticancer therapy through multicellular spheroid models, highlighting its potential effectiveness in more physiologically relevant environments .
  • Antimicrobial Evaluation : In a study assessing various derivatives of similar structures, N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide showed significant antibacterial activity against resistant strains of bacteria .

Scientific Research Applications

Physical Properties

The compound is typically synthesized as a solid with a high purity level (≥95%). Its solubility and stability in various solvents make it suitable for laboratory studies.

Anticancer Activity

Research indicates that N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against human breast cancer cells with IC50 values indicating potent anticancer properties.

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes linked to disease processes:

  • Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV is crucial for managing diabetes as it regulates glucose metabolism.
  • Case Study : Related compounds have shown promising results in preclinical models for enhancing insulin sensitivity and lowering blood glucose levels.

Antioxidant Properties

N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has demonstrated antioxidant activity:

  • Mechanism : The compound scavenges free radicals and reduces oxidative stress in cellular models.
  • Case Study : In vitro assays revealed that its antioxidant activities were comparable to standard antioxidants like ascorbic acid.

Potential Applications in Neurodegenerative Diseases

Preliminary studies suggest that this compound may have neuroprotective effects:

  • Mechanism : It may protect neuronal cells from oxidative damage and apoptosis.
  • Case Study : Research on similar compounds indicated potential benefits in models of Alzheimer's disease by reducing amyloid-beta toxicity.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via kinase inhibition
Enzyme InhibitionInhibits DPP-IV for glucose metabolism
AntioxidantScavenges free radicals
NeuroprotectionProtects neuronal cells from oxidative stress

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